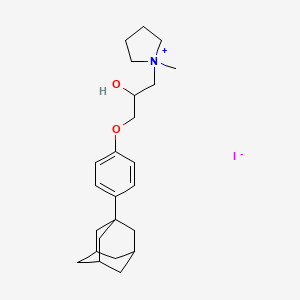

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide is a complex organic compound with promising properties. The adamantane moiety imparts unique stability and lipophilicity to the molecule, making it an interesting subject for scientific research.

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically starts with the preparation of 4-((3r,5r,7r)-adamantan-1-yl)phenol. This involves the functionalization of adamantane, followed by a Friedel-Crafts alkylation reaction.

The phenol is then reacted with epichlorohydrin under basic conditions to form an epoxide intermediate.

Subsequent reaction with N-methylpyrrolidine in the presence of a base leads to the formation of the desired compound. Industrial Production Methods:

Industrial production scales up these laboratory methods, often optimizing reaction conditions to increase yield and purity. Advanced purification techniques like crystallization or chromatography are typically employed.

化学反応の分析

Hydrolysis of the Phenoxy Ether Linkage

The phenoxy group (-O-) connecting the adamantane and hydroxypropyl moieties can undergo acid- or base-catalyzed cleavage.

-

Acidic conditions : Concentrated H₂SO₄ or HI may cleave the ether bond via nucleophilic substitution, yielding 4-((3r,5r,7r)-adamantan-1-yl)phenol and a diol intermediate .

-

Basic conditions : Strong bases like NaOH under reflux could deprotonate the hydroxy group, leading to elimination or substitution.

Oxidation of the 2-Hydroxypropyl Group

The secondary alcohol in the hydroxypropyl chain is susceptible to oxidation:

-

Mild oxidants (e.g., pyridinium chlorochromate, PCC) convert the alcohol to a ketone, forming 3-(4-adamantylphenoxy)-2-oxopropyl-1-methylpyrrolidinium iodide .

-

Strong oxidants (e.g., KMnO₄) may over-oxidize the chain, though steric hindrance from adamantane likely limits this .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| PCC | CH₂Cl₂, RT | Ketone derivative |

| KMnO₄ | H₂O, Δ | Carboxylic acid (low yield due to adamantane steric effects) |

Nucleophilic Substitution at the Quaternary Ammonium Center

The pyrrolidinium iodide can participate in Sₙ2 reactions with nucleophiles (e.g., hydroxide, thiols):

-

Iodide displacement : Reaction with AgNO₃ or KOH replaces iodide with nitrate or hydroxide .

-

Ring-opening : Strong nucleophiles (e.g., CN⁻) may open the pyrrolidinium ring under high temperatures .

| Nucleophile | Conditions | Product |

|---|---|---|

| OH⁻ | AgNO₃, H₂O | 1-Methylpyrrolidinium nitrate + 3-(4-adamantylphenoxy)-2-hydroxypropane |

| CN⁻ | DMF, 373 K | Cyanide-substituted open-chain amine + iodide |

Esterification of the Hydroxyl Group

The secondary alcohol reacts with acyl chlorides or anhydrides to form esters:

-

Acetylation : Acetic anhydride/pyridine yields 3-(4-adamantylphenoxy)-2-acetoxypropyl-1-methylpyrrolidinium iodide .

-

Sulfonation : Tosyl chloride forms a tosylate, enhancing leaving-group ability for further substitutions .

| Reagent | Conditions | Product |

|---|---|---|

| Ac₂O, pyridine | RT, 12 h | Acetylated derivative |

| TsCl, Et₃N | CH₂Cl₂, 0°C → RT | Tosylate intermediate for SN2 reactions |

Reduction of the Adamantane Core

While adamantane is highly stable, hydrogenation under extreme conditions (e.g., PtO₂, high-pressure H₂) can partially reduce its bridgehead C-H bonds, though this is not commonly observed in derivatives .

Photochemical and Thermal Stability

-

Thermal decomposition : Above 473 K, the compound may degrade into adamantane fragments and pyrrolidine derivatives.

-

Photolysis : UV light induces homolytic cleavage of the C-O bond in the phenoxy group, generating radical intermediates .

Key Mechanistic Insights from Structural Analogs

-

Adamantane Stability : The adamantane group remains inert under most conditions, directing reactivity to the hydroxypropyl and pyrrolidinium groups .

-

Quaternary Ammonium Reactivity : The 1-methylpyrrolidinium iodide enhances solubility in polar solvents, facilitating nucleophilic substitutions .

-

Steric Effects : Bulkiness from adamantane suppresses reactions requiring planar transition states (e.g., E2 elimination) .

科学的研究の応用

Chemistry:

Used as a precursor in synthesizing other complex molecules due to its reactive functional groups. Biology:

Investigated for its antimicrobial properties. Medicine:

Potential use in drug delivery systems due to its stability and lipophilicity. Industry:

Employed in the production of advanced polymers and materials with specific properties.

作用機序

The compound interacts with cellular membranes due to its amphiphilic nature, disrupting membrane integrity in microbial cells. The adamantane core plays a crucial role in stabilizing the interaction.

類似化合物との比較

1-adamantanol

1-(adamantan-1-yl)ethanone

1-(2-hydroxy-2-phenylethyl)pyrrolidinium iodide Uniqueness:

The presence of both adamantane and the pyrrolidine ring provides unique steric and electronic properties, distinguishing it from other compounds.

Hope this deep dive quenched some of your curiosity! What's your next burning question?

生物活性

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide, a synthetic compound featuring an adamantane moiety, has garnered attention for its potential biological activities. The adamantane structure enhances the pharmacological properties of derivatives through improved lipophilicity and bioavailability. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.

- Molecular Formula : C24H36INO2

- Molecular Weight : 497.5 g/mol

- CAS Number : 1313527-10-4

The biological activity of adamantane derivatives is often attributed to their ability to interact with various molecular targets, including enzymes and receptors. The unique structural features of this compound facilitate:

- Enhanced membrane permeability due to the lipophilic adamantane core.

- Binding to bacterial topoisomerases IV and DNA gyrase, which are critical for bacterial DNA replication and transcription.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of adamantane derivatives against multi-drug resistant (MDR) pathogens. The following table summarizes the antimicrobial activities observed:

| Compound | MIC (µg/ml) | MBC (µg/ml) | Activity Type |

|---|---|---|---|

| Compound 6 | <0.25 | Not reported | Bactericidal |

| Compound 7 | <0.25 | Not reported | Bactericidal |

| Compound 14a | <0.25 | Not reported | Bactericidal |

| Compound 14b | <0.25 | Not reported | Bactericidal |

These compounds showed potent activity against various MDR clinical isolates, outperforming standard antibiotics like Ciprofloxacin and Fluconazole in some cases .

Structure-Activity Relationship (SAR)

The incorporation of the adamantane unit into the molecular structure significantly influences the biological activity:

- Lipophilicity : Enhances absorption and distribution.

- Hybridization : The combination of different pharmacophores can lead to synergistic effects.

- Binding Affinity : Variations in substituents on the phenoxy group can modulate interactions with target enzymes.

Case Studies

A notable study explored the effects of gamma irradiation on the antimicrobial properties of adamantane derivatives, revealing that exposure significantly increased their bactericidal activity . This suggests that physical modifications can enhance the efficacy of these compounds.

特性

IUPAC Name |

1-[4-(1-adamantyl)phenoxy]-3-(1-methylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36NO2.HI/c1-25(8-2-3-9-25)16-22(26)17-27-23-6-4-21(5-7-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h4-7,18-20,22,26H,2-3,8-17H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPPAQNYHRUTHT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。